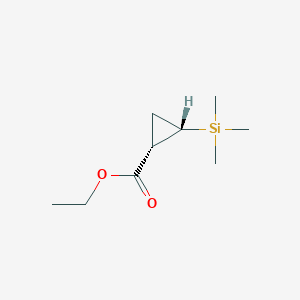
Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate is a specialized organic compound that belongs to the class of cyclopropane derivatives. Cyclopropanes are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule. The presence of the trimethylsilyl group further enhances its chemical properties, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. One common method is the Rhodium-catalyzed cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . This method provides high diastereoselectivity and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate exerts its effects involves the interaction of the cyclopropane ring with various molecular targets. The strain in the three-membered ring makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The trimethylsilyl group can stabilize reaction intermediates and influence the overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl trans-2-trimethylsilyl-cyclopropane-1-carboxylate
- 1-Ethyl-2-methylcyclopropane
- 1-Methyl-cis-2-ethyl-cyclopropane
Uniqueness
Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate is unique due to its specific stereochemistry (cis configuration) and the presence of the trimethylsilyl group. This combination imparts distinct reactivity and stability compared to other cyclopropane derivatives.
Propiedades
Número CAS |
5120-52-5 |
|---|---|
Fórmula molecular |
C9H18O2Si |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
ethyl (1S,2S)-2-trimethylsilylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H18O2Si/c1-5-11-9(10)7-6-8(7)12(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |
Clave InChI |
XFXNMTUUAGWBFW-SFYZADRCSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@@H]1[Si](C)(C)C |
SMILES canónico |
CCOC(=O)C1CC1[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


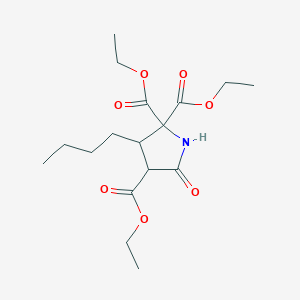
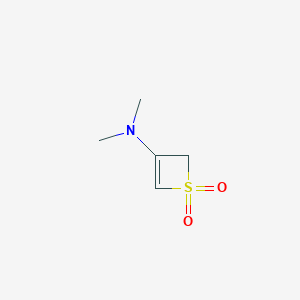
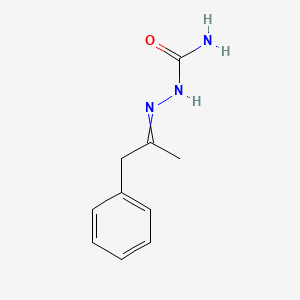
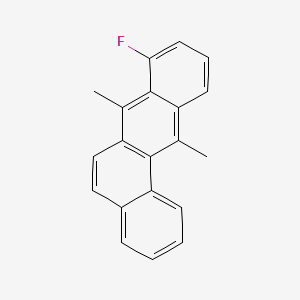
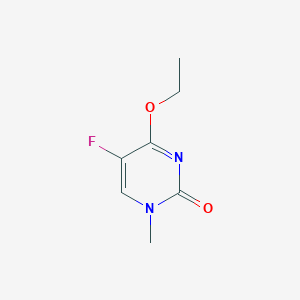

![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
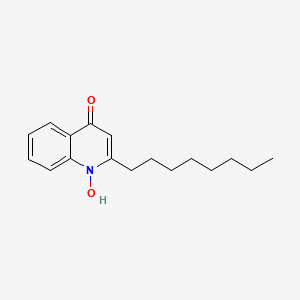
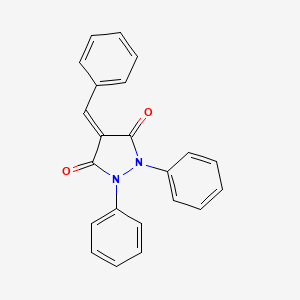
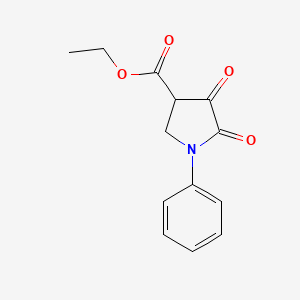
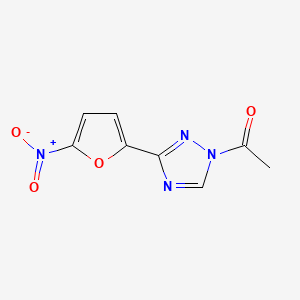

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
